molecular formula C15H16N2O3 B11852123 N-(2-Methylacryloyl)tryptophan CAS No. 77890-34-7

N-(2-Methylacryloyl)tryptophan

Cat. No.: B11852123
CAS No.: 77890-34-7
M. Wt: 272.30 g/mol
InChI Key: RKZWYRIOAQPVOH-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and synthetic drugs

Preparation Methods

The synthesis of 3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol This reaction consistently gives the corresponding indole in a 40–50% yield

Chemical Reactions Analysis

3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid can be compared with other indole derivatives such as:

Properties

CAS No.

77890-34-7

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(2-methylprop-2-enoylamino)propanoic acid

InChI

InChI=1S/C15H16N2O3/c1-9(2)14(18)17-13(15(19)20)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,1,7H2,2H3,(H,17,18)(H,19,20)

InChI Key

RKZWYRIOAQPVOH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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